

# An In-depth Technical Guide to the Molecular Targets of XMD-17-51

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## Compound of Interest

Compound Name: XMD-17-51

Cat. No.: B10800693

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This technical guide provides a comprehensive overview of the molecular targets of **XMD-17-51**, a potent pyrimido-diazepinone compound. This document details the compound's primary kinase targets, its impact on key cellular signaling pathways, and provides detailed protocols for relevant experimental validation.

## Executive Summary

**XMD-17-51** is a multi-kinase inhibitor with primary inhibitory activity against Doublecortin-like kinase 1 (DCLK1) and NUA family SNF1-like kinase 1 (NUAK1).[1][2] It demonstrates potent anti-proliferative and anti-stemness properties in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).[1] The compound's mechanism of action involves the modulation of critical signaling pathways that regulate epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) characteristics. This guide summarizes the current understanding of **XMD-17-51**'s targets and provides the necessary technical details for its further investigation.

## Quantitative Data on XMD-17-51 Inhibition

The inhibitory potency of **XMD-17-51** has been quantified against its primary kinase targets and in cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

Target Kinase	IC50 (nM)
NUAK1	1.5 <sup>[1]</sup>
DCLK1	14.64 <sup>[1]</sup>

Table 2: Cellular Proliferation Inhibition in NSCLC Cell Lines

Cell Line	IC50 (μM)
A549	3.551
NCI-H1299	1.693
NCI-H1975	1.845

Table 3: Kinase Selectivity Profile of **XMD-17-51**

A kinase profiling study of **XMD-17-51** at a concentration of 1 μM was conducted against a panel of 140 kinases. The results indicate that besides NUAK1, **XMD-17-51** also inhibits other members of the AMPK family, including MARK1, MARK3, and BRSK1.

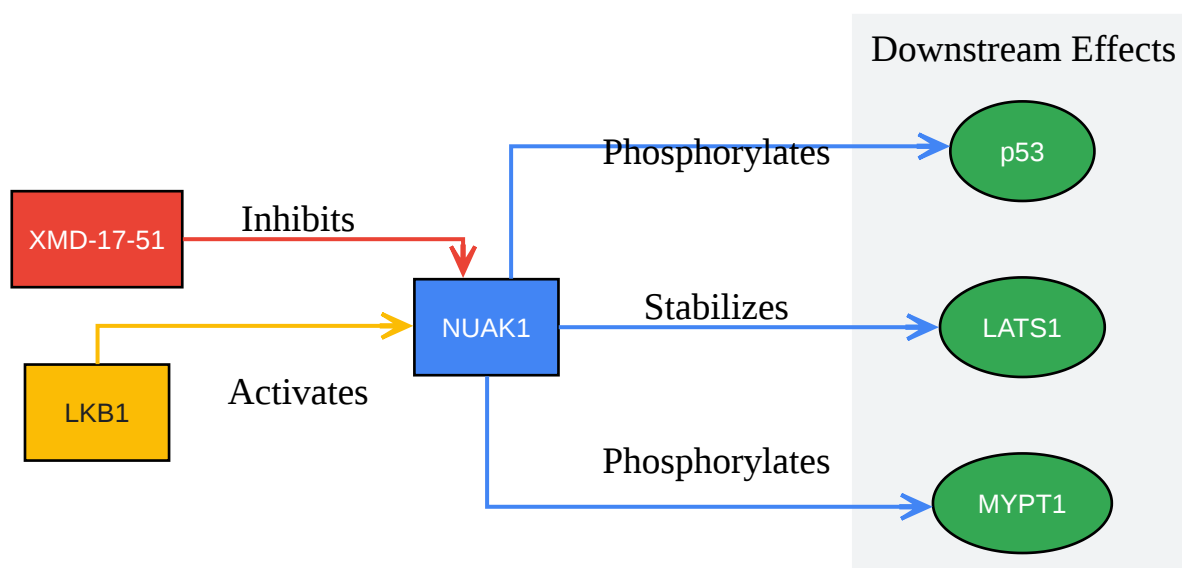
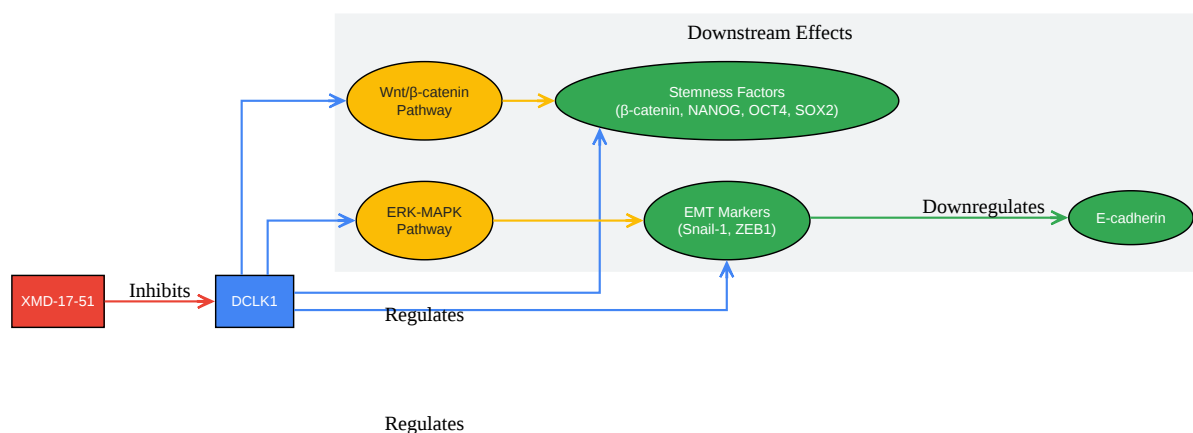
Kinase Family	Notable Off-Targets
AMPK Family	MARK1, MARK3, BRSK1, AMPK

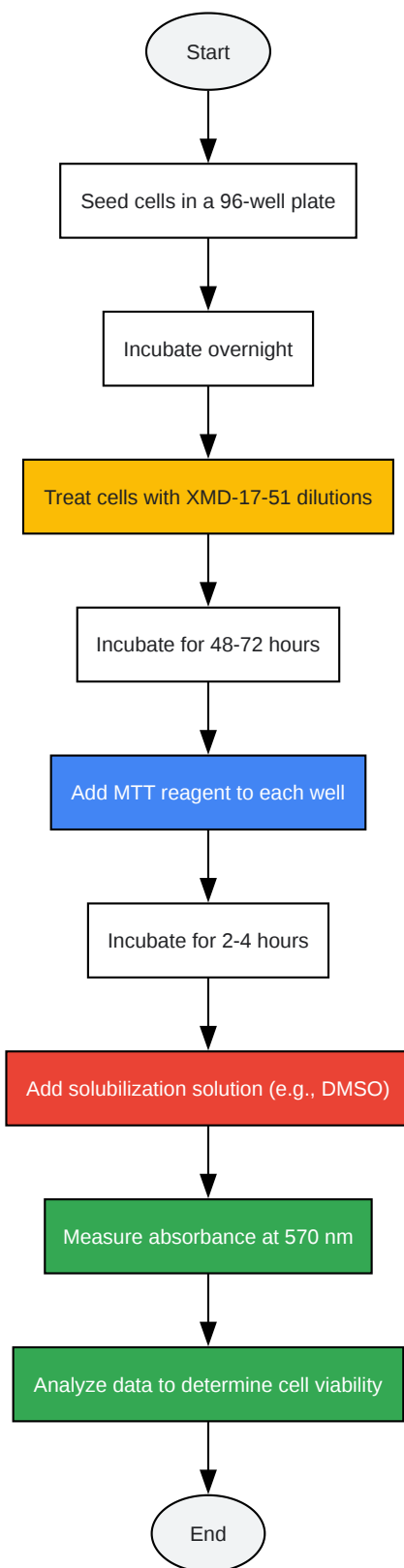
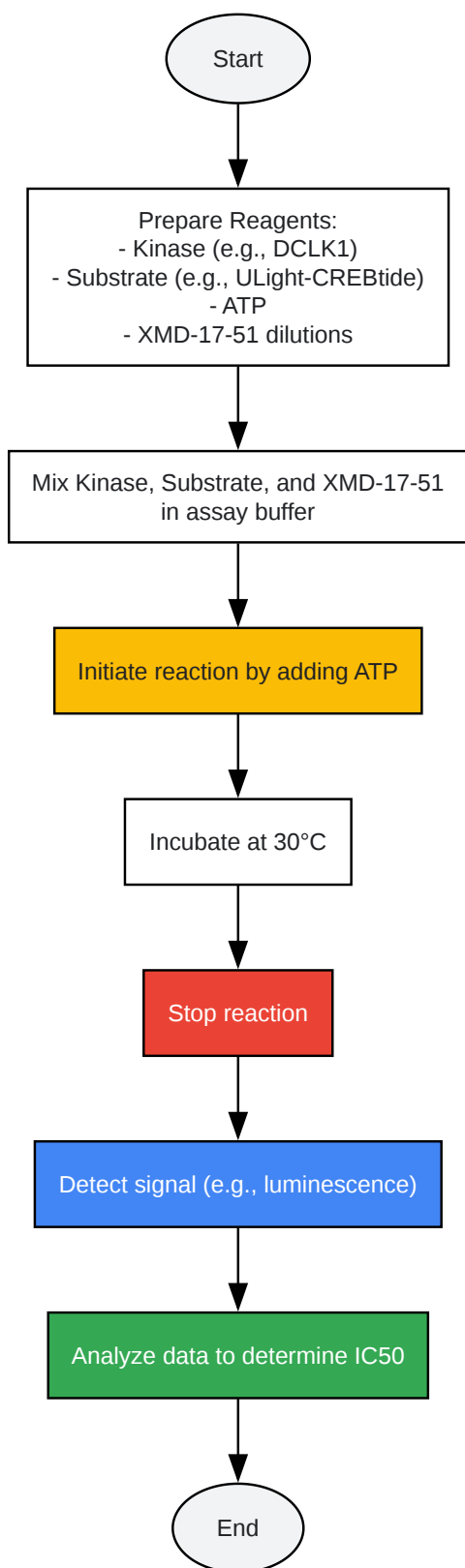
## Signaling Pathways Targeted by **XMD-17-51**

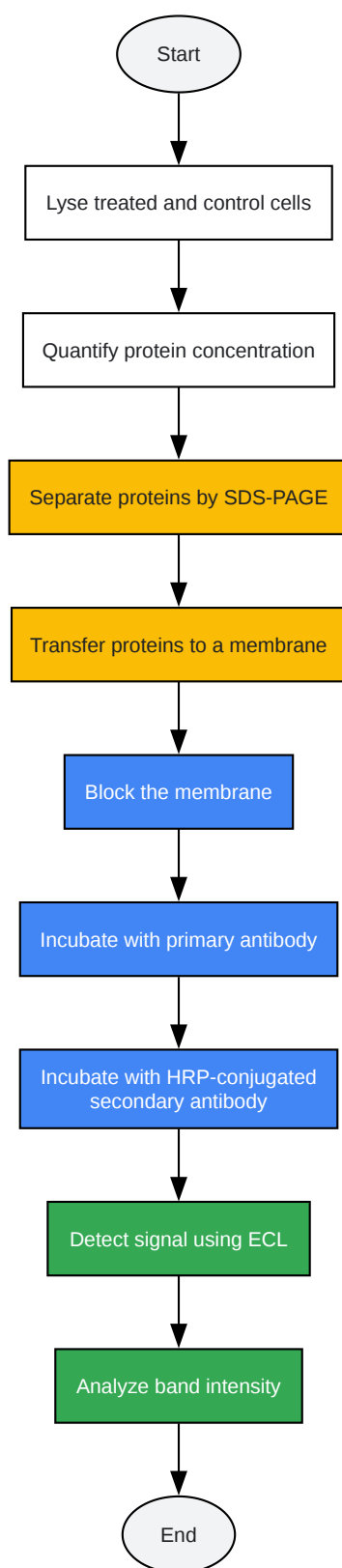
**XMD-17-51** exerts its anti-cancer effects by modulating key signaling pathways involved in tumorigenesis and metastasis. The primary pathways affected are those regulated by its principal targets, DCLK1 and NUAK1.

### DCLK1 Signaling Pathway

DCLK1 is a crucial regulator of cancer stemness and epithelial-mesenchymal transition (EMT). Its inhibition by **XMD-17-51** leads to the downregulation of several key downstream effectors.







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## References

- 1. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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